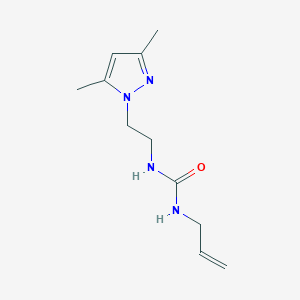

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” is a complex organic compound. It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It also contains a 3,5-dimethylpyrazole group, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

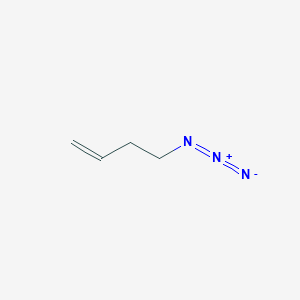

The synthesis of pyrazole-based ligands, such as 3,5-dimethylpyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of 1-allyl-3,5-dimethylpyrazole involves the reaction of allylmagnesium bromide with 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The allyl group attached to the pyrazole ring consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .Chemical Reactions Analysis

The allyl group in the compound is known for its enhanced reactivity. Allylic radicals, anions, and cations are often discussed as intermediates in reactions . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent groups. For instance, 3,5-dimethylpyrazole has a molecular weight of 96.1304 . The properties of the entire compound would also depend on the properties of the allyl group and the urea group attached to it.科学的研究の応用

Synthetic Methodologies and Chemical Transformations

Facile Synthesis of Pyrano[2,3-c]pyrazole Derivatives : The use of urea catalysts facilitates the one-pot synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives through a multicomponent protocol. This method offers advantages such as good yield, simple work-up, and environmentally friendly by-products, showcasing the utility of urea in catalyzing complex transformations (Li et al., 2017).

Hydrogel Formation and Physical Property Tuning : The formation of hydrogels from urea derivatives demonstrates the influence of anions on the gel's morphology and rheology, providing a novel approach to tuning these physical properties for various applications (Lloyd & Steed, 2011).

Antibacterial Compound Synthesis : Research into heterocyclic compounds containing a sulfonamido moiety has led to the discovery of new antibacterial agents, highlighting the potential for urea derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Molecular Structure and Analysis

- Chromatographic Chiral Selector Analysis : The molecular structure of a chromatographic chiral selector based on a terguride derivative has been elucidated, contributing to our understanding of the chiral recognition mechanism of ergot alkaloids. This research has implications for the separation of racemic mixtures in liquid chromatography (Bachechi, Flieger, & Sinibaldi, 1998).

Material Science and Catalysis

- Organo-Catalysis Using Urea : The development of an eco-friendly multicomponent reaction catalyzed by commercially available urea demonstrates a highly efficient method for synthesizing diverse functionalized heterocycles. This approach emphasizes urea's role as a novel organo-catalyst in the preparation of pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).

将来の方向性

The future directions in the research and application of “1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” and similar compounds could involve their use in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .

作用機序

Target of Action

Compounds with similar structures, such as 3,5-dimethylpyrazole derivatives, have been found to exhibit promising in vitro anticoronavirus and antitumoral activity .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit tubulin polymerization , which could potentially disrupt cell division and growth, leading to antitumoral effects.

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may affect the microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported for similar compounds .

Result of Action

The inhibition of tubulin polymerization could potentially lead to disruption of cell division and growth, which may result in antitumoral effects.

特性

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-4-5-12-11(16)13-6-7-15-10(3)8-9(2)14-15/h4,8H,1,5-7H2,2-3H3,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZSELGSMGFBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)

![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)